Fmoc-D-cis-hyp-OH
Description
Historical Context and Significance of Hydroxyproline (B1673980) Stereoisomers in Peptidomimetics
Hydroxyproline, a post-translationally modified form of proline, is a major component of collagen, the most abundant protein in mammals. wikipedia.orgresearchgate.net In collagen, it is almost exclusively the trans-4-hydroxy-L-proline isomer that is found, where it plays a critical role in stabilizing the iconic triple helix structure. wikipedia.orgnih.gov The exploration of other stereoisomers of hydroxyproline, such as the cis and D-forms, has been a significant area of research in the development of peptidomimetics—compounds that mimic the structure and function of natural peptides.
The study of these non-natural isomers has provided valuable insights into the conformational requirements for peptide and protein stability and activity. nih.gov For instance, while (2S,4R)-4-hydroxyproline (L-trans-Hyp) stabilizes the collagen triple helix, the (2S,4S)-4-hydroxyproline (L-cis-Hyp) diastereomer is known to preclude its formation. nih.gov This differential impact highlights the profound influence of stereochemistry on peptide structure. The ability to synthesize peptides with specific, non-natural hydroxyproline isomers allows researchers to fine-tune the structural and, consequently, the biological properties of synthetic peptides.
The Role of the Fmoc Protecting Group in Solid-Phase Peptide Synthesis (SPPS) Utilizing Hydroxyproline Derivatives
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide production, enabling the efficient and automated construction of peptide chains. creative-peptides.comspringernature.com A key strategy in SPPS is the use of protecting groups to prevent unwanted side reactions during the stepwise addition of amino acids. peptide.comnih.gov The 9-fluorenylmethoxycarbonyl (Fmoc) group is one of the most widely used temporary protecting groups for the α-amino group of amino acids. peptide.comiris-biotech.de
The Fmoc group is stable under the acidic conditions used for cleaving the final peptide from the resin and removing side-chain protecting groups, but it is readily removed by a mild base, typically piperidine (B6355638). creative-peptides.comiris-biotech.de This "orthogonal" protection scheme is central to Fmoc-based SPPS. peptide.comiris-biotech.de When using hydroxyproline derivatives like Fmoc-D-cis-Hyp-OH, the Fmoc group ensures that the α-amino group is shielded during the coupling of its carboxyl group to the growing peptide chain. chemimpex.com After coupling, the Fmoc group is selectively removed, exposing a new amino terminus ready for the next coupling cycle. creative-peptides.com This process allows for the precise incorporation of D-cis-Hyp-OH into a specific position within the peptide sequence.
| Feature of Fmoc Group | Role in SPPS |
| Structure | 9-fluorenylmethoxycarbonyl |
| Attachment Site | α-amino group of the amino acid |
| Key Property | Base-labile (removed by piperidine) |
| Function | Prevents unwanted polymerization and side reactions at the N-terminus during coupling. peptide.com |
| Compatibility | Orthogonal to acid-labile side-chain protecting groups and resin linkers. iris-biotech.de |
Distinctive Structural Features and Chirality of this compound in Contrast to Other Hydroxyproline Diastereomers
This compound possesses a unique three-dimensional structure defined by the stereochemistry at two chiral centers: the α-carbon (C2) and the γ-carbon (C4). The "D" designation refers to the configuration at the α-carbon, which is the mirror image of the naturally occurring "L" amino acids. The "cis" designation indicates that the hydroxyl group at C4 and the carboxyl group at C2 are on the same side of the pyrrolidine (B122466) ring. This specific arrangement is (2R, 4R).
This is distinct from the other three common stereoisomers of 4-hydroxyproline (B1632879), as detailed in the table below.
| Compound Name | Abbreviation | Stereochemistry | Configuration |
| Fmoc-L-trans-4-Hydroxyproline | Fmoc-L-Hyp-OH | (2S, 4R) | Carboxyl and hydroxyl groups are on opposite sides. |
| Fmoc-L-cis-4-Hydroxyproline | Fmoc-L-hyp-OH | (2S, 4S) | Carboxyl and hydroxyl groups are on the same side. chemimpex.com |
| Fmoc-D-trans-4-Hydroxyproline | Fmoc-D-Hyp-OH | (2R, 4S) | Carboxyl and hydroxyl groups are on opposite sides. |
| Fmoc-D-cis-4-Hydroxyproline | Fmoc-D-hyp-OH | (2R, 4R) | Carboxyl and hydroxyl groups are on the same side. chemical-suppliers.eu |
The specific chirality of this compound imparts a distinct conformational preference on the pyrrolidine ring, which in turn influences the backbone torsion angles of the peptide into which it is incorporated.
Overview of the Impact of cis-Configuration on Peptide Structure and Functionality
The incorporation of hydroxyproline isomers with a cis-configuration has a significant impact on the local and global conformation of a peptide. Unlike the more extended structure favored by trans-hydroxyproline, the cis isomer can induce sharp turns and bends in the peptide backbone. This is because the stereochemistry of the pyrrolidine ring constrains the peptide backbone dihedral angles (phi, φ, and psi, ψ) in a manner different from other proline derivatives.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c22-12-9-18(19(23)24)21(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18,22H,9-11H2,(H,23,24)/t12-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUUPUICWUFXPM-KZULUSFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428481 | |
| Record name | (4R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214852-45-6 | |
| Record name | (4R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Fmoc D Cis 4 Hydroxyproline and Its Derivatives
Stereoselective Synthesis Strategies for cis-4-Hydroxyproline Scaffolds
Achieving the desired cis-stereochemistry of the hydroxyl group on the proline ring is the primary challenge in synthesizing Fmoc-D-cis-Hyp-OH. The naturally abundant and less expensive isomer is trans-4-hydroxy-L-proline, which necessitates stereochemical manipulation to arrive at the D-cis configuration. nih.govnih.gov
Chiral pool synthesis leverages readily available, enantiomerically pure natural products as starting materials to build more complex molecules, thereby preserving chirality and reducing synthetic steps. wikipedia.orgnih.gov For this compound, the synthesis often begins with a member of the hydroxyproline (B1673980) family, which is derived from collagen. uh.edu
One common strategy starts with the more abundant N-protected trans-4-hydroxy-L-proline. A multi-step sequence is required to invert the stereochemistry at both the alpha-carbon (from L to D) and the C-4 carbon (from trans to cis). A chemoenzymatic approach can also be employed, utilizing enzymes like proline hydroxylases that can exhibit specific regio- and stereoselectivity to introduce a hydroxyl group onto a proline scaffold. nih.govnih.gov By selecting an appropriate enzyme and substrate, it is possible to generate the desired cis-hydroxylated proline derivative, which can then be protected with an Fmoc group to yield the final product.
Another method involves the intramolecular cyclization of an epoxy amino acid derived from an enantiomerically pure precursor like allylglycine. researchgate.net The stereochemistry of the starting material dictates the stereochemical outcome of the cyclization, providing a pathway to the cis-4-hydroxyproline scaffold. researchgate.net
The Mitsunobu reaction is a powerful and widely used method in organic synthesis for achieving the stereochemical inversion of a secondary alcohol. organic-chemistry.orgresearchgate.netatlanchimpharma.com This reaction is particularly crucial for converting the more common and accessible trans-hydroxyproline derivatives into the desired cis isomers. nih.govnih.gov
The reaction proceeds via an SN2 mechanism, which guarantees inversion of the stereocenter. researchgate.net In a typical procedure, a protected trans-4-hydroxyproline derivative (e.g., Boc-(2S,4R)-4-hydroxyproline methyl ester) is treated with a nucleophile (such as p-nitrobenzoic acid), triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, typically diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD). nih.govnih.gov The alcohol is activated by the phosphine, and subsequent nucleophilic attack by the carboxylate occurs from the opposite face, resulting in a complete inversion of stereochemistry at the C-4 position. organic-chemistry.org The resulting ester is then hydrolyzed to unmask the cis-hydroxyl group. nih.gov
Table 1: Key Reagents in the Mitsunobu Reaction for Stereochemical Inversion
| Reagent Role | Example Compound(s) | Function |
| Substrate | Boc-(2S,4R)-4-hydroxyproline methyl ester | The starting alcohol with the stereocenter to be inverted. |
| Phosphine | Triphenylphosphine (PPh3) | Activates the hydroxyl group, converting it into a good leaving group. |
| Azodicarboxylate | DIAD or DEAD | Oxidizing agent that facilitates the formation of the phosphonium (B103445) intermediate. nih.gov |
| Nucleophile | p-Nitrobenzoic acid | Attacks the activated alcohol in an SN2 fashion, leading to inversion. nih.gov |
This method's stereospecificity and reliability make it a cornerstone in the synthesis of this compound and other modified proline analogs where precise control of stereochemistry is essential. nih.gov
Derivatization of this compound for Enhanced Functionality
This compound is not only a structural building block but also a versatile scaffold for further chemical modification to introduce novel functionalities into peptides. The C-4 hydroxyl group serves as a convenient chemical handle for derivatization.
After incorporation into a peptide sequence and selective deprotection of the hydroxyl group, the newly freed alcohol can undergo a variety of chemical transformations directly on the solid support. These modifications can include:
Acylation: Reaction with activated carboxylic acids or acid chlorides to form esters, introducing new side chains.
Alkylation: Conversion into ethers to attach different functional groups, including fluorescent labels or biocompatible polymers like polyethylene (B3416737) glycol (PEG).
Substitution: The hydroxyl group can be converted into a better leaving group and then displaced by various nucleophiles to introduce functionalities such as azides (for click chemistry), halides, or amines. researchgate.net
These derivatizations allow for the creation of peptide libraries with diverse properties, aiding in drug discovery and the development of new biomaterials. The ability to modify the proline ring post-synthesis expands the chemical space that can be explored, leveraging a single building block to generate a multitude of structurally unique peptides. nih.gov
Synthesis of Aminooxy-Containing Proline Analogues from this compound
The conversion of this compound into aminooxy-containing proline analogues provides essential building blocks for the construction of peptide libraries and modified proteins. These analogues are designed to be compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS). The general synthetic approach involves a stereoselective conversion of the hydroxyl group of a protected hydroxyproline derivative into an aminooxy functionality.
A common strategy begins with commercially available hydroxyproline, which is first protected at the nitrogen and carboxylic acid positions. For instance, the nitrogen can be protected with a benzyloxycarbonyl (Cbz) group and the carboxylic acid with a benzyl (B1604629) (Bn) group. The key step involves the inversion of stereochemistry at the C4 position from the trans (as in L-hydroxyproline) to the cis configuration relative to the carboxyl group, which is relevant for producing D-cis analogues. This is typically achieved through a Mitsunobu reaction, where the hydroxyl group reacts with a phthalimide (B116566) derivative, such as N-hydroxyphthalimide, in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3).
Subsequent hydrazinolysis removes the phthaloyl group, revealing the aminooxy function. This group is then typically protected, for example with a tert-butyloxycarbonyl (Boc) group, to prevent unwanted reactions during peptide synthesis. The final steps involve the removal of the initial N- and C-terminal protecting groups (e.g., Cbz and Bn via hydrogenolysis) and the introduction of the Fmoc group onto the proline nitrogen, yielding the desired Fmoc-protected aminooxy-proline analogue suitable for SPPS. This process allows for the creation of orthogonally protected building blocks where the aminooxy group can be unmasked at a later stage for further modification, such as oxime ligation with aldehydes or ketones. rsc.orgnih.gov
Table 1: Key Steps in a Representative Synthesis of an Fmoc-Protected Aminooxy-Proline Analogue
| Step | Reaction | Key Reagents and Conditions | Purpose |
| 1 | N- and C-terminal Protection | CbzCl, NaHCO3; then BnBr, Et3N | Protection of reactive amine and carboxyl groups. |
| 2 | Stereochemical Inversion | N-hydroxyphthalimide, DEAD, PPh3, THF | Conversion of the hydroxyl group to a protected aminooxy group with inversion of stereochemistry. |
| 3 | Deprotection of Aminooxy Group | NH2NH2·H2O, EtOH | Removal of the phthaloyl protecting group. |
| 4 | Orthogonal Protection | Boc2O, Et3N, THF | Introduction of an acid-labile Boc protecting group on the aminooxy moiety. |
| 5 | Final Deprotection and Fmoc Introduction | H2, Pd/C, EtOH; then Fmoc-OSu, NaHCO3 | Removal of Cbz and Bn groups and installation of the Fmoc group for SPPS compatibility. |
This table represents a generalized synthetic scheme; specific reagents and conditions may vary.
Glycosylation of Hydroxyproline Residues in Fmoc-Protected Systems
The glycosylation of hydroxyproline is a critical post-translational modification in many structural proteins, and the synthesis of glycosylated hydroxyproline building blocks is essential for studying the effects of this modification. Chemical synthesis provides access to homogeneous glycopeptides that are difficult to obtain from natural sources. The primary method involves the creation of an Fmoc-protected and glycosylated hydroxyproline monomer, which can then be incorporated into a peptide sequence using SPPS. rsc.org
The synthesis of these building blocks requires a careful strategy of protecting groups for the amino acid and the carbohydrate. Typically, the synthesis starts with an appropriately protected Fmoc-Hyp derivative, where the carboxylic acid might be protected as a benzyl ester (OBn). The hydroxyl group of the hydroxyproline is the site of glycosylation.
A stereoselective glycosylation reaction is key to this methodology. nih.govacs.org One successful approach is the intramolecular aglycon delivery (IAD) method. nih.govacs.org In this technique, a glycosyl donor, such as a protected L-arabinofuranoside, is first tethered to the hydroxyproline acceptor. For example, an arabinose donor equipped with a p-methoxybenzyl (PMB) ether at the C2 hydroxyl position can be used. nih.govacs.org The subsequent glycosylation is directed by this tether, leading to a highly stereoselective formation of the desired 1,2-cis glycosidic bond. nih.govacs.orgresearchgate.net
After the glycosidic bond is formed, the remaining hydroxyl groups on the sugar are protected, often with acetyl groups (OAc), and the temporary esters on the amino acid (like the benzyl ester) are removed. This process yields the final Fmoc-Hyp(Glycosyl)-OH building block, ready for use in automated or manual Fmoc-based SPPS. nih.govacs.org
Table 2: Example of Building Block Synthesis for Glycosylated Hydroxyproline
| Compound | Description | Synthetic Approach | Key Features |
| Fmoc-Hyp[Ara(OAc)₃]-OH | An Fmoc-protected hydroxyproline with a peracetylated arabinose moiety. | Stereoselective glycosylation of an Fmoc-Hyp-OBn acceptor with a protected arabinose donor, followed by debenzylation and acetylation. | Compatible with standard Fmoc-SPPS protocols. Allows for the site-specific incorporation of a single sugar unit. |
| Fmoc-Hyp[(L-Ara)₃]-OH | An Fmoc-protected hydroxyproline carrying a tri-arabinoside chain. | Iterative stereoselective glycosylation using an intramolecular aglycon delivery (IAD) strategy to build the oligosaccharide chain on the hydroxyproline scaffold. nih.govacs.org | Enables the synthesis of peptides with more complex, naturally occurring oligosaccharide structures. nih.govacs.org |
This table provides examples of synthetic targets in the field; specific protecting groups and synthetic routes can differ.
Applications of Fmoc D Cis 4 Hydroxyproline in Peptide Synthesis and Engineering
Incorporation into Peptide Chains via Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-D-cis-Hyp-OH lies in its incorporation into peptide chains using Solid-Phase Peptide Synthesis (SPPS). chemimpex.com SPPS is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids on a solid support. nih.gov The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen atom of this compound is crucial for this process, as it prevents unwanted reactions at the amine group during coupling and can be selectively removed under basic conditions to allow for the addition of the next amino acid in the sequence. chemimpex.comnih.gov This orthogonal protection strategy, where the Nα-protecting group is removed by a base and side-chain protecting groups are removed by acid, is a hallmark of Fmoc-based SPPS. nih.gov
The incorporation of this compound allows for the introduction of hydroxyl groups into the peptide backbone, which can significantly influence the resulting molecule's properties. chemimpex.com This modification is valuable in drug development for creating peptide-based therapeutics with improved stability and targeting capabilities. chemimpex.com The unique stereochemistry of the D-cis isomer further expands the conformational landscape accessible to synthetic peptides. acs.org
Achieving efficient coupling of this compound during SPPS is critical for the successful synthesis of the target peptide. Standard coupling protocols may not always be sufficient, potentially leading to incomplete reactions and the formation of byproducts. chempep.com Therefore, optimization of coupling conditions is often necessary.
Key factors in optimizing the coupling of this compound include the choice of coupling reagents, solvents, and reaction times. More potent activating reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often employed to drive the reaction to completion, especially when dealing with sterically hindered amino acids. chempep.com The use of Fmoc-amino acid fluorides is another strategy to enhance reactivity. nih.govchempep.com
The solvent system also plays a significant role. While dichloromethane (B109758) (DCM) is often used for carbodiimide (B86325) activation, the subsequent coupling step proceeds more efficiently in more polar solvents like dimethylformamide (DMF). chempep.com Consequently, a mixture of DCM and DMF is frequently utilized. chempep.com Monitoring the progress of the coupling reaction is essential for optimization. Qualitative methods like the Kaiser test can be used to detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction. iris-biotech.de Quantitative analysis of Fmoc group release upon deprotection can also be used to assess coupling efficiency. iris-biotech.de
| Parameter | Standard Conditions | Optimized Conditions | Rationale for Optimization |
| Coupling Reagent | DCC/HOBt | HATU, TBTU, PyBOP | Increased reactivity for sterically hindered residues. chempep.com |
| Solvent | DMF or DCM | DCM/DMF mixture | Balances activation and coupling efficiency. chempep.com |
| Base | DIPEA | Collidine | Minimizes racemization, especially for sensitive residues. chempep.com |
| Monitoring | Kaiser Test | UV-Vis monitoring of Fmoc release | Provides quantitative feedback on reaction completion. iris-biotech.de |
This table provides a general overview of optimization strategies. Specific conditions may vary depending on the peptide sequence and solid support.
The incorporation of sterically hindered amino acids like this compound presents specific challenges in SPPS. The bulky nature of the proline ring and its protecting groups can impede the approach of the activated amino acid to the free amine on the growing peptide chain, leading to slow or incomplete coupling reactions. chempep.com This can result in deletion sequences, where one or more amino acids are missing from the final peptide. iris-biotech.de
Another significant challenge is the potential for side reactions. For instance, diketopiperazine formation is a known side reaction at the dipeptide stage, particularly with proline residues, which can cleave the dipeptide from the resin. chempep.com Aspartimide formation is another potential side reaction that can occur during both the final cleavage and chain elongation steps in Fmoc-based SPPS. chempep.com
To overcome these challenges, several strategies have been developed:
Use of Potent Coupling Reagents: As mentioned, highly active coupling reagents such as HATU or PyBOP can significantly improve coupling efficiency for hindered residues. chempep.com
Specialized Resins: Employing sterically demanding resins like 2-chlorotrityl chloride resin can help to minimize side reactions like diketopiperazine formation. chempep.com
Dipeptide Coupling: Instead of coupling a single amino acid, a pre-formed dipeptide can be coupled, bypassing the problematic dipeptide stage on the resin. However, this approach carries a risk of epimerization. chempep.com
Optimized Deprotection: Careful selection of the base for Fmoc removal is important. While piperidine (B6355638) is standard, the use of DBU can sometimes promote side reactions and should be avoided in sequences containing aspartic acid. peptide.com
Proline Editing Strategies Utilizing this compound as a Core Scaffold
"Proline editing" is a powerful strategy that utilizes hydroxyproline (B1673980) residues, such as those derived from this compound, as a versatile scaffold for introducing chemical diversity into peptides. nih.govresearchgate.netnih.gov This approach involves incorporating hydroxyproline into a peptide chain during SPPS and then chemically modifying the hydroxyl group at a later stage. nih.govudel.edu This allows for the creation of a wide array of 4-substituted proline derivatives without the need for synthesizing each individual modified amino acid from scratch. nih.govacs.org
The general workflow for proline editing involves:
Incorporation of an Fmoc-hydroxyproline derivative into the peptide sequence via standard SPPS. nih.gov
Optionally, protection of the hydroxyl group with an orthogonal protecting group (e.g., a trityl group) in an automated fashion. nih.govudel.edu
Completion of the peptide synthesis. nih.gov
Selective removal of the hydroxyl protecting group while the rest of the peptide remains protected on the solid support. nih.govudel.edu
Post-synthetic modification of the now-free hydroxyl group. nih.gov
Once the peptide containing the deprotected hydroxyproline residue is assembled on the solid support, the hydroxyl group becomes a reactive handle for a variety of chemical transformations. nih.govmdpi.com This on-resin modification strategy offers significant advantages, as it simplifies purification by allowing excess reagents and byproducts to be washed away easily.
A range of reactions can be performed on the solid-phase-bound peptide, including:
Mitsunobu Reaction: This reaction allows for the stereospecific inversion of the hydroxyl group's stereochemistry. For example, a trans-hydroxyproline can be converted to a cis-hydroxyproline derivative. nih.govsci-hub.se
Acylation: The hydroxyl group can be readily acylated to introduce ester functionalities. nih.gov
Oxidation: Oxidation of the secondary alcohol yields a 4-oxoproline residue, which can serve as a chemical handle for further modifications like oxime ligation. nih.govsci-hub.se
Substitution Reactions: The hydroxyl group can be converted into a good leaving group (e.g., a sulfonate), which can then be displaced by various nucleophiles in SN2 reactions to introduce a wide range of substituents with inverted stereochemistry. nih.gov
Fluorination: Reagents like DAST can be used to convert the hydroxyl group to a fluorine atom, creating fluoroproline derivatives which have strong stereoelectronic effects. nih.gov
The power of proline editing lies in its ability to generate a vast library of structurally diverse 4-substituted proline derivatives from a single hydroxyproline-containing peptide precursor. nih.govresearchgate.netacs.org By applying the post-synthetic modification techniques described above, researchers have successfully synthesized peptides containing proline analogs with a wide array of functional groups. nih.govnih.gov
These modifications can introduce:
Amino Acid Mimetics: Groups that mimic the side chains of natural amino acids like Cys, Asp, Glu, Phe, Lys, and Arg. nih.govacs.org
Recognition Motifs: Biologically relevant motifs such as biotin (B1667282) or the RGD sequence. nih.govacs.org
Biophysical Probes: Handles for spectroscopic analysis, such as fluorine for ¹⁹F NMR or fluorescent tags. nih.govacs.org
Bioorthogonal Handles: Reactive groups like azides, alkynes, and tetrazines that allow for specific chemical ligations. nih.govacs.org
This approach provides a practical and divergent route to conformationally diverse peptides, enabling the systematic study of structure-function relationships. udel.edusci-hub.se For example, in one study, a single tetrapeptide containing a 4R-hydroxyproline residue was converted into 122 different 4-substituted proline-containing peptides. nih.govresearchgate.net
| Modification Reaction | Reagents/Conditions | Resulting Proline Derivative |
| Mitsunobu Inversion | 4-Nitrobenzoic acid, PPh₃, DIAD | Inverted hydroxyl stereocenter nih.govsci-hub.se |
| Oxidation | PDC | 4-Oxoproline sci-hub.se |
| Fluorination | DAST | 4-Fluoroproline (B1262513) nih.gov |
| Acylation | Carboxylic acid, DIC, DMAP | 4-Ester-substituted proline nih.gov |
| SN2 Substitution | Sulfonylation followed by nucleophile | 4-Substituted proline (inverted) nih.gov |
This table illustrates some of the common post-synthetic modifications used in proline editing.
Design and Synthesis of Cyclic Peptides and Peptidomimetics
This compound is also a valuable component in the design and synthesis of cyclic peptides and peptidomimetics. chemimpex.comchemimpex.com The conformational constraints imposed by the proline ring structure are often exploited to pre-organize a linear peptide into a conformation that is favorable for cyclization. The incorporation of D-amino acids, such as D-cis-Hyp, can further promote the formation of turn structures that are essential for efficient head-to-tail cyclization. uzh.ch
The synthesis of cyclic peptides often involves assembling the linear precursor on a solid support using Fmoc chemistry. uzh.ch After the linear sequence is complete, it is cleaved from the resin, and the cyclization is performed in dilute solution to favor intramolecular over intermolecular reactions. uzh.ch The hydroxyl group of the hydroxyproline residue can be protected during the synthesis and later deprotected to allow for further functionalization of the cyclic scaffold. google.comgoogle.com
In one example, a derivative of this compound was used in the solid-phase synthesis of a linear heptapeptide (B1575542) precursor to phalloidin, a cyclic peptide toxin. google.comgoogle.com The cis-hydroxyproline residue was generated on-resin via a Mitsunobu reaction from a trans-hydroxyproline precursor. google.comgoogle.com This highlights the utility of both the D-cis-hydroxyproline scaffold and post-synthetic modification techniques in the construction of complex cyclic peptides.
Influence of cis-Hydroxyproline on Macrocyclization and Conformational Restriction
The incorporation of proline and its analogs is a well-established strategy for inducing specific secondary structures, such as β-turns, in peptide chains. mdpi.comsigmaaldrich.com This is largely due to the restricted conformational space of the pyrrolidine (B122466) ring and the propensity of the Xaa-Pro peptide bond to adopt a cis conformation, which can facilitate a turn in the peptide backbone. uni-kiel.depnas.org
The cis-configuration of the hydroxyl group in this compound further influences this conformational preference. The presence of a cis-amide bond, which proline analogs can promote, is a key element in bringing the N- and C-termini of a linear peptide into proximity, thereby aiding the often challenging process of macrocyclization. uni-kiel.deacs.org By introducing a "kink" or turn, these residues pre-organize the linear precursor for cyclization, which can improve reaction yields and minimize competing side reactions like oligomerization. uni-kiel.de
Furthermore, the inclusion of D-amino acids into L-amino acid sequences is a known strategy to induce turns and enhance cyclization efficiency. uni-kiel.de The combination of a D-amino acid configuration and a cis-proline analog structure in this compound makes it a potent tool for introducing significant conformational restriction. This restriction is valuable in the design of cyclic peptides and peptidomimetics, where a well-defined and rigid structure is often essential for high-affinity and selective binding to biological targets. pku.edu.cn The rigid scaffold provided by cis-hydroxyproline derivatives has been shown to help maintain folded, turn-like secondary structures. pku.edu.cn
Development of Collagen Mimetic Peptides (CMPs)
Collagen, the most abundant protein in mammals, is characterized by its unique triple helix structure formed from three polypeptide chains. acs.orggoogle.com These chains are composed of a repeating Gly-Xaa-Yaa amino acid sequence. pnas.org Synthetic Collagen Mimetic Peptides (CMPs) are designed to replicate this structure and are used to study collagen folding, stability, and its interactions, as well as for developing biomaterials. researchgate.netethz.ch While the naturally occurring (2S,4R)-4-hydroxyproline (trans-Hyp) is crucial for the stability of the native collagen triple helix, non-natural isomers like D-cis-Hyp are incorporated to probe the structural requirements and effects of stereochemistry on helix stability. researchgate.netgoogle.com
The primary structure of collagen consists of the repeating tripeptide unit Gly-Xaa-Yaa. pnas.org In natural collagen, the Xaa and Yaa positions are frequently occupied by proline and 4-hydroxyproline (B1632879) (trans-Hyp), respectively. google.compnas.org The synthesis of CMPs involves the stepwise coupling of amino acids or tripeptide building blocks to form sequences like (Gly-Pro-Hyp)n. ethz.ch
The stereochemistry of the 4-hydroxyproline residue at the Yaa position is critical for the stability of the collagen triple helix. The naturally occurring trans-4-hydroxyl group of (2S,4R)-hydroxyproline makes a significant specific contribution to the stability of the triple helix. researchgate.net In contrast, the incorporation of cis-4-hydroxyproline (also known as allohydroxyproline) at the Yaa position has been shown to decrease the stability of the triple helix. researchgate.net
This destabilizing effect is attributed to several factors. The pyrrolidine ring pucker of the cis-isomer is considered inappropriate for the Yaa position, leading to unfavorable mainchain dihedral angles and steric clashes between the peptide strands. acs.orgwisc.edu Research comparing collagen model peptides has demonstrated this impact on thermal stability, which is measured by the melting temperature (Tₘ) of the triple helix. For instance, studies on 3-hydroxyproline, another isomer, also show a destabilizing effect, particularly when placed in the non-natural Yaa position. acs.orgwisc.edu This destabilization highlights the precise structural and stereoelectronic requirements for forming a stable collagen triple helix. researchgate.net
| Peptide Sequence | Guest Triplet | Hydroxyproline Isomer Position | Melting Temperature (Tₘ) °C | Effect on Stability |
|---|---|---|---|---|
| (Pro-Hyp-Gly)₁₀ | Pro-Hyp-Gly | trans-4-Hyp at Yaa | 58 | Stabilizing |
| (Pro-Pro-Gly)₁₀ | Pro-Pro-Gly | None | 24 | Reference |
| (Pro-4-Hyp-Gly)₃-Pro-3-Hyp-Gly-(Pro-4-Hyp-Gly)₃ | Pro-3-Hyp-Gly | cis-3-Hyp at Yaa | 25.8 | Destabilizing |
| (Pro-4-Hyp-Gly)₃-3-Hyp-4-Hyp-Gly-(Pro-4-Hyp-Gly)₃ | 3-Hyp-4-Hyp-Gly | cis-3-Hyp at Xaa | 36.5 | Slightly Destabilizing |
Data compiled from studies on the thermal denaturation of various collagen mimetic peptides. The melting temperature (Tₘ) indicates the point at which the triple helix dissociates. A higher Tₘ denotes greater stability. The data illustrates that while the natural trans-4-Hyp is highly stabilizing compared to Proline, the introduction of a cis-3-Hyp isomer, especially in the Yaa position, is destabilizing. wisc.edu This principle of destabilization by non-native isomers extends to cis-4-Hyp. researchgate.net
Conformational Analysis of Peptides Containing Fmoc D Cis 4 Hydroxyproline
Influence of cis-4-Hydroxyl Group on Pyrrolidine (B122466) Ring Pucker
Research indicates that substituents on the pyrrolidine ring, including hydroxyl groups, play a significant role in determining the ring's conformation. While specific detailed analyses of Fmoc-D-cis-Hyp-OH's pyrrolidine pucker are often discussed in the context of broader studies on hydroxyproline (B1673980) isomers, the cis-hydroxyl group is understood to influence the conformational equilibrium of the pyrrolidine ring. This influence arises from steric and stereoelectronic interactions that can stabilize or destabilize certain puckered states compared to proline or its trans-4-hydroxy isomer. The precise orientation of the cis-hydroxyl group can lead to distinct interactions within the ring, potentially affecting the energy landscape of the pyrrolidine conformations.
Analysis of cis-Trans Isomerization of Amide Bonds in Peptides Incorporating this compound
The peptide bond (amide bond) adjacent to a proline residue exhibits a higher propensity to exist in the cis conformation compared to other amino acid residues. This is due to the reduced steric hindrance and similar energetic favorability of both cis and trans forms. The presence of substituents on the proline ring, such as the hydroxyl group in this compound, can further influence the equilibrium and kinetics of this cis-trans isomerization.
The cis-4-hydroxyl group in Fmoc-D-Hyp-OH exerts steric and stereoelectronic effects that modulate the conformational preferences around the peptide bond. These effects are crucial in determining the relative stability of the cis and trans amide bond conformations. Hydroxy substituents at the C-4 position, in general, have a more pronounced impact on cis-trans isomerization compared to substituents at the C-3 position, attributed to differences in bond distances and the nature of bridging groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a principal technique employed to study the thermodynamics of cis-trans amide bond isomerization in peptides containing proline derivatives. By analyzing chemical shifts and coupling constants, researchers can determine the populations of cis and trans conformers and their interconversion rates. Studies involving dipeptides incorporating various proline analogs, including cis-4-hydroxyproline, have utilized NMR to elucidate the thermodynamic parameters governing amide bond isomerization.
Circular Dichroism (CD) spectroscopy is another valuable tool for characterizing the secondary structural elements of peptides. While direct NMR data for this compound is often presented in the context of broader studies on hydroxyproline isomers, CD spectroscopy can reveal changes in secondary structure upon incorporation of such modified residues. For example, changes in the CD spectra of peptides containing cis-4-hydroxyproline have been observed, indicating alterations in secondary structure elements and hydrogen-bonding properties.
Table 1: Comparative Influence of Proline Modifications on Amide Bond Isomerization
| Proline Derivative | Influence on cis-trans Isomerization Equilibrium | Key Factors | Spectroscopic Method(s) |
| L-Proline (Pro) | Baseline | Intrinsic preference for cis conformation; moderate energy barrier for rotation. | NMR |
| L-trans-4-hydroxyproline | Moderate influence | Hydroxyl group orientation affects pyrrolidine pucker and steric interactions. | NMR |
| L-cis-4-hydroxyproline | Significant influence | cis-hydroxyl group can engage in specific interactions affecting pyrrolidine pucker and backbone angles. | NMR |
| L-cis-4-methoxyproline | Significant influence | Methoxy group provides steric and electronic effects similar to hydroxyl, potentially influencing pucker. | NMR |
Note: This table summarizes general findings from studies on hydroxyproline isomers and related derivatives, as specific comparative thermodynamic data for this compound versus other derivatives in identical peptide contexts is not always explicitly detailed in the provided snippets.
Role of this compound in Inducing and Stabilizing Secondary Structures (e.g., Polyproline II Helices, α-Helices)
The incorporation of modified proline residues can significantly impact the propensity of peptides to adopt ordered secondary structures. While proline is known to disrupt α-helices and favor trans-4-hydroxyproline-rich collagen helices or Polyproline II (PPII) helices, the cis-4-hydroxyproline isomer can exhibit different effects.
Studies suggest that proline analogs, including cis-4-hydroxyproline, can be used for the stabilization of α-helical peptides. The hydroxyl group's presence can influence hydrogen bonding networks and local backbone dihedral angles, potentially contributing to helical stability. When incorporated into enzymes, cis-4-hydroxyproline has been shown to cause only small, local perturbations in secondary structure, as detected by CD spectroscopy, while also potentially altering optimal activity temperatures. The specific influence on PPII helices is less explicitly detailed in the provided literature for cis-4-hydroxyproline compared to its role in α-helices or collagen-like structures. However, the altered pyrrolidine ring conformation and potential for altered backbone dihedral angles imply a capacity to influence the formation and stability of various helical structures.
Compound List
Fmoc-D-cis-4-Hydroxyproline (this compound)
L-proline (Pro)
L-trans-4-hydroxyproline (Hyp)
L-cis-4-hydroxyproline (hyp)
L-cis-4-methoxyproline (hyp[OMe])
L-trans-3-hydroxyproline (3-Hyp)
L-cis-3-hydroxyproline (3-hyp)
L-2,3-trans-3,4-cis-3,4-dihydroxyproline (DHP)
L-2,3-cis-3,4-trans-3,4-dihydroxyproline (dhp)
Ac-Phe-Pro*-NHMe (General dipeptide structure)
cis-4-hydroxyproline
trans-4-hydroxyproline
4-fluoroproline (B1262513) (cis- and trans-)
trans-3-methylproline
2,4-methanoproline
pipecolic acid
Biological and Medicinal Chemistry Research Applications of Fmoc D Cis 4 Hydroxyproline Derived Peptides
Peptide-Based Therapeutics and Drug Discovery.chemimpex.comnetascientific.com
The incorporation of Fmoc-D-cis-4-hydroxyproline into peptide sequences is a key strategy in the development of novel therapeutics. Its rigid structure helps to pre-organize the peptide backbone into a conformation that is favorable for binding to biological targets like receptors or enzymes. chemimpex.comiris-biotech.de
The conformational rigidity imparted by D-cis-4-hydroxyproline is instrumental in enhancing the binding affinity and selectivity of peptide-based drug candidates. chemimpex.com By locking a segment of the peptide into a specific three-dimensional shape, the entropic penalty upon binding to a target is reduced, which can lead to a significant increase in binding strength. iris-biotech.de This is particularly valuable in the synthesis of cyclic peptides and peptidomimetics, where the inclusion of this amino acid derivative can lead to improved target engagement. chemimpex.com The stereochemistry of modified prolines is critical; studies on related fluorinated hydroxyproline (B1673980) analogs have shown that diastereomers can exhibit dramatic differences in binding affinity for protein targets such as the VHL E3 ubiquitin ligase, underscoring the importance of precise stereochemical control. acs.org
Table 1: Impact of Proline Analogs on Peptide-Target Interactions
| Proline Analog Application | Finding | Implication for Fmoc-D-cis-hyp-OH | Source |
| HIV-1 Entry Inhibitor | Replacement of Proline with cis-4-azidoproline followed by conjugation led to a significant increase in binding affinity and antiviral potency. | Demonstrates that cis-4-substituted prolines can dramatically enhance binding affinity. | nih.gov |
| VHL Ligand Binding | Stereochemistry of 3-fluoro-4-hydroxyproline dictates binding affinity, with one diastereomer showing 4-fold higher affinity than another. | Highlights the critical role of stereochemistry in molecular recognition and binding enhancement. | acs.org |
| General Drug Design | Using substituted prolines to lock the cis or trans amide bond conformation is a strategy to improve a drug's affinity and activity. | This compound is a tool for achieving such conformational locking. | iris-biotech.de |
Modified prolines are actively being investigated in the development of new anti-cancer and anti-viral agents. netascientific.com The unique structures of these derivatives can lead to peptides with improved efficacy. netascientific.com
In anti-viral research, a notable study focused on creating inhibitors for HIV-1 entry. nih.gov Researchers replaced a proline residue with cis-4-azidoproline and discovered that the resulting peptide conjugates had substantially increased antiviral activity and binding affinity to the viral envelope protein gp120. nih.gov The study emphasized that the cis stereochemistry was crucial for this enhanced inhibitory effect. nih.gov
In the context of oncology, proline analogs are valuable in designing peptides that can interfere with cancer-related protein-protein interactions. For instance, research into antagonists of the X-linked inhibitor of apoptosis protein (XIAP), a key target in cancer therapy, has utilized related cis-hydroxyproline derivatives to develop potent peptide-based drugs. iris-biotech.de The principle of using conformationally constrained amino acids is central to strategies like developing stapled peptides that target oncogenic proteins such as MDM2/MDMX. thno.org
Bioconjugation Techniques and Drug Delivery Systems.chemimpex.com
Bioconjugation is the process of chemically linking molecules, at least one of which is a biomolecule, to create a new complex with combined functionalities. libretexts.orgthermofisher.comsekisuidiagnostics.com Fmoc-D-cis-4-hydroxyproline is a valuable reagent in this field because its hydroxyl group can serve as a chemical handle for attaching other molecules. chemimpex.comnih.gov This facilitates the creation of complex biomolecular structures and can enhance drug delivery systems. chemimpex.com
A technique known as "proline editing" exemplifies this application. nih.gov In this method, Fmoc-hydroxyproline is incorporated into a peptide during synthesis. Subsequently, the hydroxyl group can be selectively and stereospecifically modified to introduce a wide variety of chemical groups. nih.gov These can include fluorescent labels for tracking, affinity tags, or moieties for bioorthogonal "click" reactions, which allow the peptide to be precisely conjugated to other molecules, such as drug delivery vehicles or imaging agents. nih.govresearchgate.net
Research in Protein Engineering and Modification.chemimpex.com
The unique structural properties of D-cis-4-hydroxyproline make it a powerful tool for protein engineering, allowing researchers to fine-tune the characteristics of peptides and proteins. chemimpex.com
Table 2: Conformational Effects of Proline Isomers
| Isomer | Typical Ring Pucker | Influence on Preceding Peptide Bond | Impact on Stability | Source |
| (2S)-Proline (L-Pro) | Cγ-endo | Can adopt cis or trans | Provides structural rigidity | nih.gov |
| (2S,4R)-4-Hydroxyproline (L-Hyp) | Cγ-exo | Stabilizes trans conformation | Key to collagen triple helix stability | nih.gov |
| (2S,4S)-4-Hydroxyproline (L-hyp) | Cγ-endo | High trans:cis ratio due to H-bond | Can be less stabilizing than methylated version | nih.gov |
| (2S,4R)-4-Fluoroproline (Flp) | Cγ-exo | Favors trans conformation | Enhances stability via stereoelectronic effects | researchgate.net |
The process of protein folding is fundamental to biology, and understanding its mechanisms is crucial for elucidating diseases related to protein misfolding. netascientific.com Because the isomerization of the peptide bond preceding a proline residue is often a slow, rate-limiting step in folding, proline derivatives are invaluable tools for studying these kinetics. raineslab.com
Development of Biomaterials
Peptides incorporating Fmoc-D-cis-4-hydroxyproline are valuable in the creation of advanced biomaterials. The unique structural properties imparted by this non-natural amino acid derivative contribute to the development of materials with specific, tunable characteristics for biomedical applications.
Creation of Hydrogels Mimicking Natural Tissues
The incorporation of proline derivatives like Fmoc-D-cis-4-hydroxyproline is instrumental in the development of hydrogels designed to replicate the properties of natural tissues. netascientific.com These hydrogels are a focal point in tissue engineering due to their potential to support cell growth and tissue regeneration. The distinctive cyclic structure of proline and its derivatives influences the conformation of peptide chains, a critical factor for the structural integrity of the resulting biomaterial.
Researchers have engineered rigid hybrid hydrogels by co-assembling collagen-mimicking tripeptides with other hydrogelators. acs.org For instance, the co-assembly of a peptide containing a Gly-Pro-Hyp sequence with Fmoc-diphenylalanine results in a hydrogel with enhanced mechanical rigidity and a twisted fibrillar structure. nih.govacs.org This approach demonstrates the possibility of creating superhelical nanostructures from minimal collagen-inspired peptides, which can be used as functional motifs to introduce a polyproline II conformation into hybrid hydrogel assemblies. nih.govacs.org Such developments are significant for creating biomaterials that can effectively mimic the extracellular matrix. researchgate.net
Applications in Tissue Engineering and Regenerative Medicine
The use of peptides derived from Fmoc-D-cis-4-hydroxyproline extends to broader applications in tissue engineering and regenerative medicine. chemimpex.com These peptides contribute to the structural integrity of biomaterials used for wound healing and as scaffolds for tissue repair. The ability to create hydrogels that mimic natural tissues is a key component of these applications. netascientific.comchemimpex.com
Collagen-based scaffolds, for example, are critical in biomedical applications for supporting tissue regeneration and skin repair. The structural similarity of proline derivatives to the amino acids found in collagen allows for the development of collagen mimetics with applications in tissue engineering. chemimpex.com By controlling the peptide sequence and incorporating specific amino acid derivatives, researchers can tailor the properties of these biomaterials to suit various regenerative medicine needs.
Studies on Post-Translational Modifications Involving Hydroxyproline
Post-translational modifications (PTMs) are crucial for the structure and function of many proteins. nih.gov Hydroxyproline residues within peptides are subject to several important PTMs, including phosphorylation and glycosylation, which are areas of active research.
Phosphorylation of Hydroxyproline Residues
Phosphorylation is a widespread and extensively studied PTM that regulates a vast number of cellular processes. nih.gov While phosphorylation of serine, threonine, and tyrosine is well-known, the phosphorylation of other amino acids, including hydroxyproline, is also a significant area of investigation. mdpi.com
Research has provided evidence for the endogenous phosphorylation of hydroxyproline, suggesting it is a proteinogenic amino acid. nih.gov Experiments have shown that the enzymatic phosphorylation of hydroxyproline residues in synthetic peptides is possible, although the kinetics can be significantly lower compared to serine and threonine. nih.gov For example, the cyclic AMP-dependent protein kinase can catalyze the phosphorylation of hydroxyproline in a specific heptapeptide (B1575542), although with a high Km value compared to its serine and threonine-containing counterparts. nih.gov Interestingly, the configuration of the hydroxyproline residue plays a critical role, with studies indicating that the enzymatic phosphorylation of trans-4-hydroxyproline is possible, while that of cis-4-hydroxyproline is not. nih.gov
The development of specific antibodies to detect O-phosphohydroxyproline (Hyp(P)) has enabled the identification of this modification in various proteins, such as α-crystallin A in the eye and heart tissue of rats. nih.gov
Table 1: Kinetic Parameters for the Phosphorylation of a Heptapeptide Containing Different Amino Acids
| Amino Acid in Peptide | Km (mM) | Vmax (μmol/min/mg) |
| Hydroxyproline | ~18 | 1 |
| Threonine | 0.59 | 6 |
| Serine | 0.016 | 20 |
Data sourced from a study on the phosphorylation of a synthetic heptapeptide by cyclic AMP-dependent protein kinase. nih.gov
Glycosylation of Hydroxyproline Residues
Glycosylation is another critical PTM where sugar moieties are attached to proteins. frontiersin.org In plants, O-glycosylation frequently occurs on hydroxyproline residues. frontiersin.orgfrontiersin.org This modification is known to be essential for various biological processes, including growth, cell differentiation, and defense. nih.gov
Two major types of O-glycosylation on hydroxyproline have been identified:
Arabinogalactan (B145846) glycosylation: This involves the attachment of arabinogalactan adducts to clustered, non-contiguous hydroxyproline residues. google.com
Arabinosylation: This involves the addition of short chains of arabinose (typically 1-5 residues long) to contiguous hydroxyproline residues. frontiersin.orggoogle.com
The hydroxylation of proline residues is a prerequisite for their subsequent glycosylation. nih.gov In plants, this process is carried out by prolyl-4-hydroxylases, followed by the action of glycosyltransferases. frontiersin.org The sequence context around the hydroxyproline residue is thought to influence the type and extent of glycosylation. frontiersin.orgfrontiersin.org For example, in extensins, a class of hydroxyproline-rich glycoproteins, about half of the protein mass can be attributed to glycosylation at hydroxyproline residues by arabinose chains. nih.gov
The study of glycosylated hydroxyproline-containing peptides is crucial for understanding the structure-function relationships of these modified biomolecules. nih.gov
Analytical Methodologies for Characterizing Fmoc D Cis 4 Hydroxyproline and Its Peptide Conjugates
Chromatographic Techniques for Purity and Identity Confirmation
Chromatographic methods are foundational for evaluating the purity of Fmoc-D-cis-4-Hydroxyproline and its derivatives, and for confirming the identity and purity of the resulting peptide conjugates.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reversed-phase high-performance liquid chromatography (RP-HPLC) serves as a primary technique for assessing the purity of Fmoc-D-cis-4-Hydroxyproline and its peptide conjugates. This method separates compounds based on their hydrophobicity, typically utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase, often a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, commonly acidified with trifluoroacetic acid (TFA) researchgate.net. The presence of the hydrophobic Fmoc protecting group enhances the retention of the modified amino acid and its peptide conjugates on the stationary phase.
RP-HPLC is effective in detecting and quantifying impurities such as unreacted starting materials, synthesis by-products, or degradation products. Purity is generally determined by the relative peak areas, with a higher percentage indicating greater purity of the target compound. For peptide conjugates, RP-HPLC also aids in assessing sequence integrity and identifying truncated or modified peptide sequences researchgate.netarkat-usa.org.
Table 1: Typical RP-HPLC Conditions for Fmoc-D-cis-4-Hydroxyproline Analysis
| Parameter | Specification |
| Stationary Phase | C18 column (e.g., Waters XBridge™ C18) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient Elution | e.g., 10-40% B over 30 minutes |
| Flow Rate | e.g., 1 mL/min |
| Detection Wavelength | 214 nm (peptide bond) or 254 nm (Fmoc group) |
| Injection Volume | 10-20 µL |
| Typical Purity Result | ≥ 98% (for Fmoc-cis-L-4-hydroxyproline) chemimpex.com |
Electrokinetic Chromatography for Stereoisomer Separation
Electrokinetic chromatography (EKC), encompassing capillary electrophoresis (CE) and micellar electrokinetic chromatography (MEKC), offers advanced capabilities for the chiral separation of stereoisomers, including those of hydroxyproline (B1673980) derivatives. Methods involving derivatization of 4-hydroxyproline (B1632879) with reagents such as 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl), followed by CE using cyclodextrins as chiral selectors, have proven effective for separating stereoisomers mdpi.comresearchgate.netresearchgate.net. For example, methyl-γ-cyclodextrin has been employed as a chiral selector in a phosphate (B84403) buffer at pH 7.0, achieving the separation of the four stereoisomers of 4-hydroxyproline within approximately 21 minutes, with resolutions between consecutive peaks ranging from 1.5 to 3.6 researchgate.net.
These techniques are critical for distinguishing between enantiomers (D- vs. L-) and diastereomers (cis- vs. trans-), which can arise during synthesis or from different biological sources. The ability to resolve these isomers is vital, as their biological activities and conformational properties can vary significantly.
Table 2: CE Conditions for 4-Hydroxyproline Stereoisomer Separation
| Parameter | Specification |
| Technique | Capillary Zone Electrophoresis (CZE) or Micellar Electrokinetic Chromatography (MEKC) |
| Analyte Derivatization | 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) |
| Chiral Selector | Methyl-γ-cyclodextrin (e.g., 10 mM) researchgate.net |
| Background Electrolyte | e.g., 75 mM Phosphate buffer, pH 7.0 researchgate.net |
| Applied Voltage | e.g., 30 kV researchgate.net |
| Temperature | e.g., 15 °C researchgate.net |
| Separation Time | < 21 minutes researchgate.net |
| Resolution (consecutive) | 1.5 - 3.6 researchgate.net |
| Detection Limit | Up to 0.1% of each stereoisomer researchgate.net |
Mass Spectrometry for Molecular Weight and Sequence Verification
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of Fmoc-D-cis-4-Hydroxyproline and its peptide conjugates, and for verifying amino acid sequences through fragmentation analysis.
Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) of Hydroxyproline-Containing Peptides
Electrospray ionization (ESI) coupled with tandem mass spectrometry (ESI-MS/MS) is extensively used for peptide analysis. ESI is a soft ionization technique that generates intact molecular ions, typically protonated ([M+H]+) or sodiated ([M+Na]+) adducts. These ions are then fragmented in a collision cell (MS/MS) to produce characteristic fragment ions. For peptides containing hydroxyproline, ESI-MS/MS enables confirmation of the peptide's molecular weight and verification of its amino acid sequence via analysis of b- and y-ions resulting from backbone fragmentation researchgate.net.
The presence of hydroxyproline residues is indicated by mass shifts in the observed fragment ions. Advanced fragmentation techniques, such as electron-transfer/higher-energy collision dissociation (EThcD), have been developed to specifically differentiate between regioisomers of hydroxyproline (3-HyP and 4-HyP) within peptides by generating unique fragment ions, such as 'w' ions nih.gov. This detailed analysis is crucial for understanding the precise structure and post-translational modifications in peptides.
Table 3: ESI-MS/MS Fragmentation Characteristics
| Analyte Type | Ionization Mode | Typical Precursor Ions | Fragmentation Method | Characteristic Fragments | Information Gained |
| Fmoc-D-cis-4-Hydroxyproline | ESI (+) | [M+H]+, [M+Na]+ | CID | Fragment ions related to loss of Fmoc, CO2, and cleavage of the pyrrolidine (B122466) ring | Molecular weight, presence of Fmoc group |
| Hydroxyproline-containing peptides | ESI (+) | [M+H]+, [M+H]2+ | CID, ETD, HCD, EThcD | b-ions, y-ions (sequence verification); w-ions (HyP isomer discrimination) nih.gov | Molecular weight, sequence, HyP regioisomer identity |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insights into the three-dimensional structure, conformation, and electronic environment of molecules. It is essential for confirming the stereochemistry and structural integrity of Fmoc-D-cis-4-Hydroxyproline and its incorporation into peptides.
Analysis of Pyrrolidine Ring Conformation and Amide Bond Isomerism
NMR techniques, particularly ¹H NMR and ¹³C NMR, are instrumental in elucidating the conformation of the pyrrolidine ring and assessing amide bond isomerism in peptides. The chemical shifts and coupling constants of the protons and carbons within the pyrrolidine ring are sensitive to the ring's puckering (endo vs. exo conformation) nih.govresearchgate.netraineslab.com. For instance, the stereoelectronic effects of substituents at the C-4 position of hydroxyproline influence the preferred conformation of the pyrrolidine ring researchgate.net.
Table 4: NMR Spectroscopy for Structural Analysis
| NMR Technique | Nuclei Probed | Information Obtained | Relevance to Fmoc-D-cis-4-Hydroxyproline |
| ¹H NMR | ¹H | Chemical shifts, coupling constants, integration of signals | Pyrrolidine ring proton environments, confirmation of Fmoc group, stereochemistry |
| ¹³C NMR | ¹³C | Chemical shifts of carbon atoms | Carbon skeleton confirmation, functional groups |
| 2D NMR (e.g., COSY, HSQC, NOESY) | ¹H-¹H, ¹H-¹³C | Connectivity, through-bond and through-space correlations | Detailed structural assignment, pyrrolidine ring conformation, amide bond isomerism |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
The CD spectrum in the far-UV region (180-250 nm) is particularly sensitive to the peptide backbone conformation, reflecting the presence of characteristic secondary structures such as alpha-helices, beta-sheets, and random coils. Each of these structures exhibits a distinct CD signature:
Alpha-helices typically display a strong negative band around 222 nm and a positive band near 190 nm. americanpeptidesociety.orgunito.it
Beta-sheets are characterized by a positive band around 195 nm and a negative band near 217 nm. americanpeptidesociety.org
Random coils generally show a less defined spectrum with a broad negative band around 200-205 nm. americanpeptidesociety.org
While direct studies specifically detailing the CD spectra of Fmoc-D-cis-4-Hydroxyproline itself are limited in the provided search results, research on related modified proline residues, particularly hydroxyprolines and their stereoisomers, offers valuable context. The incorporation of proline and its derivatives, including hydroxyproline, significantly impacts peptide conformation due to the pyrrolidine ring, which restricts the backbone dihedral angles and influences cis-trans isomerization of the peptide bond. acs.orgnih.govfrontiersin.org
Studies on hydroxyproline (Hyp) and its stereoisomers have demonstrated their influence on peptide secondary structures, particularly in collagen-mimetic peptides. For instance, (2S,4R)-4-hydroxyproline (trans-4-Hyp) is known to stabilize the collagen triple helix by enforcing a Cγ-exo ring pucker, which is favorable for the trans peptide bond. nih.govresearchgate.netnih.gov Conversely, the stereochemistry at the C4 position of hydroxyproline, and the presence of electron-withdrawing groups, can alter the propensity for specific helical structures. For example, 4-fluoroprolines, which cannot form hydrogen bonds like the hydroxyl group of Hyp, have been shown to stabilize PPII helices. nih.govraineslab.com The cis configuration of the hydroxyl group, as in D-cis-4-Hydroxyproline, is also noted to influence peptide secondary structure.
Research Findings and Data Representation:
Research involving modified prolines often involves comparing the CD spectra of peptides containing the modified residue with control peptides. For peptides incorporating D-cis-4-Hydroxyproline or its derivatives, CD spectroscopy can reveal:
Conformational Stability: Changes in molar ellipticity at specific wavelengths upon varying temperature or solvent conditions can indicate the stability of secondary structures. For example, the melting temperature (Tm) of a triple helix can be determined by monitoring the CD signal at a characteristic wavelength (e.g., 225 nm) as a function of temperature. researchgate.netnih.gov
Structural Propensities: The characteristic peaks and troughs in the CD spectrum can suggest whether the peptide favors alpha-helical, beta-sheet, polyproline I (PPI), or polyproline II (PPII) conformations. For instance, PPII helices are typically identified by a strong negative band around 202-206 nm and a positive band at 225-229 nm. pku.edu.cn
While specific quantitative data tables for Fmoc-D-cis-4-Hydroxyproline are not directly available from the search results, a typical representation of CD data for secondary structure analysis would involve plotting molar ellipticity (θ) in units of deg·cm²/dmol against wavelength (nm).
Illustrative Data Table (Hypothetical Example based on general CD principles):
The following table illustrates how CD spectral data might be presented to compare the secondary structure content of peptides, one containing a standard proline and another incorporating a modified proline like D-cis-4-Hydroxyproline.
| Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) - Peptide with Proline | Molar Ellipticity (deg·cm²/dmol) - Peptide with Fmoc-D-cis-4-Hyp-OH | Secondary Structure Assignment (Typical) |
| 190 | +15,000 | +12,000 | Alpha-helix (positive band) |
| 195 | +5,000 | +4,000 | Beta-sheet (positive band) |
| 200 | -2,000 | -3,500 | Random Coil (negative band) |
| 205 | -5,000 | -7,000 | PPII Helix (strong negative band) |
| 217 | -2,000 | -1,500 | Beta-sheet (negative band) |
| 222 | -30,000 | -25,000 | Alpha-helix (strong negative band) |
| 225 | +2,000 | +1,000 | PPII Helix (positive band) |
Note: The values in this table are illustrative and based on typical CD spectral features of common secondary structures. Actual data for peptides containing Fmoc-D-cis-4-Hydroxyproline would be experimentally determined.
By analyzing such spectral data, researchers can infer the conformational impact of incorporating Fmoc-D-cis-4-Hydroxyproline into peptide sequences, contributing to a deeper understanding of structure-function relationships. americanpeptidesociety.org
Q & A
Q. What are the recommended methods for synthesizing Fmoc-D-cis-hyp-OH in solid-phase peptide synthesis (SPPS)?
this compound is synthesized using stereoselective approaches to ensure correct configuration. A validated protocol involves coupling the Fmoc-protected amino acid to a resin under anhydrous conditions, using activating agents like HBTU or HATU with DIEA as a base. After each coupling step, the Fmoc group is deprotected with 20% piperidine in DMF. The synthesis requires rigorous monitoring via LC-MS to confirm intermediate purity .
Q. How should this compound be characterized to confirm structural integrity?
Key characterization methods include:
- HPLC : To assess purity (>95% recommended for peptide synthesis).
- Mass Spectrometry (MS) : For molecular weight verification (theoretical m/z: 352.3 [M+H]+).
- NMR : To confirm stereochemistry and cis-hyp configuration (e.g., distinct proton shifts for the hydroxylproline ring) .
- FT-IR : To identify functional groups (e.g., Fmoc carbonyl stretches at ~1700 cm⁻¹) .
Q. What storage conditions are optimal for maintaining this compound stability?
Store at -20°C in a moisture-free environment, sealed under inert gas (e.g., argon). For short-term use, keep desiccated at 4°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the Fmoc group .
Advanced Research Questions
Q. How can researchers mitigate diastereomer formation during this compound incorporation into peptides?
Diastereomer risks arise from racemization during coupling. Mitigation strategies include:
Q. What methodological steps resolve contradictions in reported solubility data for this compound?
Solubility variations in solvents like DMF, DCM, or THF can arise from residual moisture or impurities. Standardize testing by:
Q. How should researchers address conflicting bioactivity data in studies using this compound-containing peptides?
Bioactivity discrepancies may stem from differences in peptide folding or aggregation. Systematic approaches include:
- Conducting molecular dynamics simulations to model peptide conformation.
- Validating bioassays with orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays).
- Reporting solvent systems and peptide purification methods in detail to enable cross-study comparisons .
Methodological Optimization Questions
Q. What strategies improve coupling efficiency of this compound in challenging peptide sequences?
For sterically hindered residues:
Q. How does the cis-configuration of hydroxyproline influence peptide secondary structure?
The cis-hyp configuration disrupts α-helix formation but stabilizes polyproline type II (PPII) helices. Characterize structural impacts via:
- X-ray crystallography : For high-resolution folding data.
- CD spectroscopy : To detect PPII signatures (negative peak at ~205 nm).
- NMR NOE analysis : To confirm intra-residue hydrogen bonding .
Data Validation & Reproducibility
Q. What protocols ensure long-term stability validation of this compound in research?
Q. How can researchers cross-compare synthetic protocols to optimize this compound yield?
Use design of experiments (DoE) to evaluate variables:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
